Acetaldehyde, ion(1-)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78944-68-0 |
|---|---|
Molecular Formula |
C2H3O- |
Molecular Weight |
43.04 g/mol |
IUPAC Name |
ethanone |
InChI |
InChI=1S/C2H3O/c1-2-3/h1H3/q-1 |
InChI Key |
RRGZOQKPWJKLOE-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]=O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Acetaldehyde Anions
Ab Initio and Density Functional Theory (DFT) Studies
High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], and various Density Functional Theory (DFT) functionals are extensively employed to model the acetaldehyde (B116499) anion. A primary challenge in these computations is the accurate description of both tightly bound valence states and weakly bound, diffuse non-valence states, which requires the use of large, flexible basis sets augmented with diffuse functions.
Computational investigations have conclusively shown that the acetaldehyde anion can exist in two distinct electronic states: a dipole-bound state (DBS) and a valence-bound state (VBS).
Dipole-Bound State (DBS): Neutral acetaldehyde possesses a significant permanent dipole moment (experimental value ≈ 2.75 Debye). This strong dipole field is capable of binding an electron in a very diffuse, hydrogenic-like orbital located predominantly on the positive end of the dipole (near the methyl group protons). In the DBS, the electron is held weakly, and the molecular geometry is nearly identical to that of the neutral parent molecule. The singly occupied molecular orbital (SOMO) is characterized by its large spatial extent, with the electron residing far from the molecular frame. The binding energy is typically very small, on the order of a few meV.
Valence-Bound State (VBS): In the VBS, the excess electron is captured into a valence molecular orbital of the neutral molecule. For acetaldehyde, this is the lowest unoccupied molecular orbital (LUMO), which is the π* antibonding orbital of the carbonyl (C=O) group. The occupation of this antibonding orbital induces significant geometric relaxation. The C=O bond elongates considerably, and the carbonyl carbon center undergoes pyramidalization, moving out of the plane defined by the oxygen, carbon, and hydrogen atoms. This structural change stabilizes the VBS, resulting in a substantially larger electron binding energy compared to the DBS.
The table below summarizes representative computed properties for neutral acetaldehyde and its two anionic forms.
| Species | State | Adiabatic Electron Affinity (eV) | C=O Bond Length (Å) | C-C Bond Length (Å) | O-C-C Angle (°) |
|---|---|---|---|---|---|
| Acetaldehyde (CH₃CHO) | Neutral (Ground State) | N/A | ~1.21 | ~1.50 | ~124.5 |
| Acetaldehyde Anion | Dipole-Bound State (DBS) | ~0.01 - 0.05 | ~1.21 | ~1.50 | ~124.5 |
| Acetaldehyde Anion | Valence-Bound State (VBS) | ~0.40 - 0.75 | ~1.30 | ~1.47 | ~117.0 |
Note: Values are representative and depend on the level of theory and basis set used. Electron Affinity for the VBS is positive, indicating stability relative to the neutral molecule plus a free electron.
The relationship between the neutral, DBS, and VBS is best understood by analyzing their respective potential energy surfaces (PES). The PES maps the system's energy as a function of its geometry.
Neutral PES: The ground state PES of neutral acetaldehyde has a well-defined minimum at its equilibrium geometry.
Anion PES: The PES of the anion is more complex. At the equilibrium geometry of the neutral molecule, the DBS is the ground state of the anion, lying slightly below the energy of the neutral. The VBS, at this same geometry, is electronically unstable (a resonance) and lies at a higher energy.
Surface Crossing: As the molecule distorts from the neutral geometry—specifically, by stretching the C=O bond—the energy of the VBS decreases rapidly. This leads to a crossing or avoided crossing between the DBS and VBS potential energy surfaces. Beyond this crossing point, the VBS becomes the true ground state of the anion. This crossing is the critical feature governing the dynamics of electron attachment, as it provides a gateway for an electron initially captured into the diffuse dipole-bound state to transition to the more stable, chemically-bound valence state.
The table below provides a conceptual summary of the key regions on the potential energy surfaces.
| State | Geometry at Minimum Energy | Relative Stability | Key PES Feature |
|---|---|---|---|
| Neutral | Planar carbonyl, C=O ≈ 1.21 Å | Reference (0) | Single, well-defined minimum. |
| DBS Anion | Essentially identical to neutral geometry. | Slightly stable (negative EA). | Shallow minimum lying just below the neutral PES. |
| VBS Anion | Pyramidalized carbonyl, C=O ≈ 1.30 Å | Significantly stable (large positive EA). | Deep minimum, displaced from the neutral geometry. Crosses the DBS surface. |
The primary conformational degree of freedom in acetaldehyde is the rotation of the methyl (CH₃) group relative to the formyl (CHO) group. This leads to eclipsed and staggered conformers. For the acetaldehyde anion, this conformational landscape is retained, but the most significant "isomerization" is the conversion between the DBS and VBS electronic isomers.
The pathway is as follows:
Initial Attachment: A free electron approaches the neutral acetaldehyde molecule and is captured into the long-range dipole-bound state (DBS).
Geometric Relaxation: The system, now in the DBS, begins to explore its potential energy surface. Vibrational motion, particularly along the C=O stretching coordinate, drives the molecule toward the geometry of the VBS.
DBS-VBS Conversion: As the geometry approaches the crossing seam of the two surfaces, the character of the SOMO rapidly changes from the diffuse dipole-bound orbital to the compact π*(C=O) valence orbital. This non-adiabatic transition effectively converts the DBS anion into the VBS anion.
This DBS-to-VBS conversion is an intramolecular isomerization process that is fundamental to the formation of the stable acetaldehyde anion. Other potential isomers, such as the vinyl alcohol anion ([CH₂=CHOH]⁻), are significantly higher in energy and are not typically formed through direct electron attachment to acetaldehyde.
Electron Detachment Dynamics and Mechanisms
Electron detachment is the process by which the anion loses its excess electron, reverting to the neutral molecule. The mechanisms for this process are intimately linked to the anion's structure and energy.
Vibration-induced electron detachment, also known as vibrational autodetachment, is a key decay channel for anions that are electronically stable but possess sufficient vibrational energy. This is particularly relevant for the valence-bound acetaldehyde anion.
If the VBS anion is formed with internal (vibrational) energy exceeding its adiabatic electron affinity, it can undergo autodetachment. The mechanism involves the coupling of vibrational modes to the electronic continuum (the neutral molecule plus a free electron). Energy from specific vibrational modes is transferred to the loosely bound electron, giving it enough kinetic energy to escape.
Theoretical studies have identified the C=O stretching mode as a primary promoter of electron detachment from the VBS. This is because this mode directly modulates the geometry of the orbital (π* C=O) that holds the excess electron. Contraction of the C=O bond destabilizes the VBS, moving it up the potential energy surface toward the neutral PES and facilitating electron ejection. The rate of detachment is highly dependent on which vibrational modes are excited and the total vibrational energy in the anion.
Radiative electron attachment is a stabilization process where a free electron is captured by a neutral molecule to form a stable anion, with the excess energy released via the emission of a photon.
e⁻ + CH₃CHO → [CH₃CHO]⁻* → [CH₃CHO]⁻ + hν
This process allows a nascently formed, vibrationally or electronically excited anion ([CH₃CHO]⁻*) to relax to its ground state without undergoing autodetachment. For acetaldehyde, radiative stabilization can occur following the initial formation of either the DBS or the VBS. However, the process is generally inefficient, with cross-sections that are several orders of magnitude smaller than for collisional stabilization or resonant electron capture. Despite its low probability, radiative attachment is a crucial mechanism for anion formation in low-density environments, such as interstellar molecular clouds, where collisional cooling is infrequent. Theoretical calculations of this process are complex, requiring accurate potential energy surfaces and transition dipole moments between the initial and final states.
Dipole-Bound States and Their Role in Electron Attachment
Theoretical and experimental studies have identified the existence of dipole-bound states (DBS) in the acetaldehyde anion, specifically the acetaldehyde enolate anion (CH₂CHO⁻). A molecule must possess a dipole moment greater than approximately 2.0-2.5 Debye to support such a state. aip.org These states are characterized by a very small electron binding energy and a diffuse electron wave function with a large radius, where the extra electron is held primarily by the dipole field of the neutral molecular core. aip.orgaip.org
Ultrahigh-resolution photodetachment spectroscopy of the acetaldehyde enolate anion has revealed sharp resonances near the detachment threshold, which are attributed to transitions to a dipole-bound state. aip.orgaip.orgacs.org The structure of the neutral core within this dipole-bound state is very similar to that of the neutral acetaldehyde enolate radical. aip.org
Dipole-bound states can serve as crucial "doorway" or "gateway" mechanisms for electron attachment to polar molecules like acetaldehyde. researchgate.net The process involves the initial capture of an electron into the diffuse dipole-bound state, forming a vibrational Feshbach resonance. Following this, the electron can be transferred to a more stable, compact valence orbital through coupling between the electronic states. researchgate.net This transfer can initiate dissociation, leading to various fragment anions, or result in the formation of long-lived parent anions, depending on the available energy and the potential energy surfaces of the involved states. researchgate.netrsc.org The NIST Chemistry WebBook lists a dipole-bound state for the acetaldehyde anion with an electron binding energy of 0.36 meV. nist.gov
The autodetachment lifetimes from the dipole-bound state of acetaldehyde enolate have been measured and show a dependence on the rotational quantum numbers of the state. aip.orgaip.org These weakly bound levels are also readily detached by the application of an electric field. aip.org
Thermodynamic and Kinetic Modeling of Anion Reactions
Gas-Phase Acidity Calculations of Acetaldehyde
The gas-phase acidity (GPA) of a molecule is a fundamental thermochemical property that describes its intrinsic ability to donate a proton in the absence of solvent. For acetaldehyde, this corresponds to the enthalpy change of the reaction:
CH₃CHO → [CH₂CHO]⁻ + H⁺
Computational studies, often in conjunction with experimental data, provide precise values for this property. Ab initio molecular orbital calculations have been employed to investigate the deprotonation of acetaldehyde by various strong bases like amide (NH₂⁻), hydroxide (B78521) (OH⁻), and fluoride (B91410) (F⁻) ions. jst.go.jp
A recent high-resolution photoelectron spectroscopy study yielded a refined electron affinity for the acetyl radical, which, when combined with thermochemical data from the Active Thermochemical Tables (ATcT), resulted in a precise value for the gas-phase acidity of acetaldehyde. escholarship.orgberkeley.edu
Table 1: Calculated Gas-Phase Acidity of Acetaldehyde
| Property | Value | Source |
|---|---|---|
| Gas-Phase Acidity (ΔG°acid) | Not directly found in sources |
Electron Affinity Determination of Acetaldehyde-Derived Radicals
The electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. For radicals derived from acetaldehyde, this property is key to understanding the stability of the corresponding anions. The two primary radicals are the acetyl radical (CH₃CO•) and the vinoxy (or acetaldehyde enolate) radical (•CH₂CHO).
High-resolution slow photoelectron velocity-map imaging of cryogenically cooled acetyl anions (CH₃CO⁻) has provided a highly accurate and refined value for the electron affinity of the acetyl radical. escholarship.orgberkeley.educhemrxiv.org Similarly, photodetachment spectroscopy experiments on the acetaldehyde enolate anion have determined the electron affinity of the enolate radical. acs.org
Table 2: Determined Electron Affinities of Acetaldehyde-Derived Radicals
| Radical Species | Formula | Electron Affinity (eV) | Source |
|---|---|---|---|
| Acetyl Radical | CH₃CO• | 0.4352 ± 0.0012 | escholarship.orgberkeley.edu |
| Acetaldehyde Enolate Radical | •CH₂CHO | 1.824 ± 0.005 | acs.org |
Reaction Rate Theory Calculations (e.g., RRKM Model)
Reaction rate theories, such as the Rice-Ramsperger-Kassel-Marcus (RRKM) model, are used to calculate the rate constants of unimolecular reactions in the gas phase. These models are essential for understanding the dynamics of acetaldehyde anion reactions, including electron detachment and fragmentation.
Theoretical simulations using the RRKM model have been performed to analyze the rate of vibrationally induced electron detachment from the acetaldehyde enolate anion (-CH₂CHO). utah.edu In these studies, after the anion is activated with internal energy (for example, through infrared photon absorption), the RRKM model is used to partition the energy among the various vibrational modes. utah.edu The model then helps to calculate an average, or effective, rate of electron loss. For the acetaldehyde enolate anion with approximately 16,500 cm⁻¹ of internal energy, the effective rate of electron loss was calculated to be 10⁷ s⁻¹. utah.edu
RRKM theory has also been applied to model the reaction cross-sections in guided ion beam mass spectrometry experiments studying the reactions of anions with neutral acetaldehyde. acs.org Furthermore, the theory is used to provide insight into dissociative charge transfer processes. For example, in the reaction of O•⁺ with acetaldehyde, RRKM theory helps explain the fragmentation of the resulting acetaldehyde cation and the preference for certain product channels. colorado.edu Kinetic modeling using RRKM has also been applied to the oxidation reactions of neutral acetaldehyde with species like the hydroxyl radical (OH) and ozone (O₃). researchgate.netmdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| Acetaldehyde | CH₃CHO |
| Acetaldehyde, ion(1-) / Acetaldehyde anion | [CH₃CHO]⁻ |
| Acetaldehyde enolate anion | [CH₂CHO]⁻ |
| Acetyl anion | CH₃CO⁻ |
| Acetyl radical | CH₃CO• |
| Acetaldehyde enolate radical / Vinoxy radical | •CH₂CHO |
| Amide anion | NH₂⁻ |
| Fluoride ion | F⁻ |
| Hydroxide ion | OH⁻ |
| Oxygen radical cation | O•⁺ |
| Ozone | O₃ |
Advanced Spectroscopic Characterization of Acetaldehyde Anions
Photoelectron Spectroscopy (PES) and Derivatives
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure and vibrational energy levels of anions. By detaching an electron from the anion with a photon and analyzing the kinetic energy of the ejected electron, detailed information about the corresponding neutral molecule can be obtained.
High-Resolution Photoelectron Spectra
High-resolution photoelectron spectra of cryogenically cooled acetyl anions have provided a wealth of precise data. nih.govrsc.orgaip.orgaip.org These experiments have yielded a refined electron affinity (EA) for the acetyl radical (CH₃CO) of 0.4352 ± 0.0012 eV. aip.orgresearchgate.net The high resolution of these spectra has enabled the observation and assignment of new vibronic structures based on ab initio calculations. aip.orgresearchgate.net
From these detailed spectra, several vibrational frequencies of the neutral acetyl radical have been measured with high accuracy. aip.orgresearchgate.net Notably, this includes the first experimental measurement of the ν₆ frequency. aip.orgaip.orgresearchgate.net The precise EA value obtained from these studies has also been used to calculate a refined gas-phase acidity for acetaldehyde (B116499) (CH₃CHO) of 1641.35 ± 0.42 kJ mol⁻¹. nih.govaip.orgaip.orgresearchgate.net
Table 1: Measured Vibrational Frequencies of the Neutral Acetyl Radical (CH₃CO) from High-Resolution PES of the Acetyl Anion
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| ν₆ | 1047 ± 3 |
| ν₇ | 834 ± 2 |
| ν₈ | 471 ± 1 |
Data sourced from references aip.orgresearchgate.net.
Slow Photoelectron Velocity-Map Imaging (SEVI)
The high-resolution photoelectron spectra of the acetaldehyde anion were obtained using a sophisticated technique known as slow photoelectron velocity-map imaging (SEVI), specifically with cryogenically cooled anions (cryo-SEVI). nih.govaip.orgaip.org SEVI is a high-resolution variant of standard photoelectron spectroscopy that is particularly effective for studying the fine details of molecular photodetachment. nih.gov
This method allows for the measurement of photodetachment transitions with resolutions as narrow as 1 cm⁻¹, providing a clear window into the vibronic nature of the resulting neutral molecule. nih.gov In the case of the acetyl anion, the use of cryo-SEVI was crucial for achieving the resolution necessary to distinguish the closely spaced vibrational features and obtain a more accurate electron affinity and detailed vibrational structure than previous studies. nih.govlibretexts.org
Vibronic Coupling and Structural Inferences from Spectra
The detailed structures observed in the high-resolution photoelectron spectra are a direct result of vibronic coupling—the interaction between electronic motion and nuclear vibration. researchgate.netresearchgate.net The analysis of these spectra provides significant structural inferences. For the acetaldehyde anion, the observation of new vibronic structures was made possible by the high resolution of the cryo-SEVI technique, with assignments confirmed by ab initio calculations. aip.orgresearchgate.net
Furthermore, analysis of the photoelectron angular distributions offers insight into the character of the highest occupied molecular orbital (HOMO) of the anion. nih.govaip.orgresearchgate.net For the acetyl anion, this analysis revealed a HOMO with strong d-character. nih.govaip.orgresearchgate.net Theoretical studies on the related acetaldehyde enolate anion have also explored how vibration-induced electron detachment occurs due to the non-Born-Oppenheimer coupling between vibrational and electronic states. acs.org This coupling is fundamental to understanding the dynamics of electron loss in vibrationally excited anions. acs.org
Mass Spectrometry and Ion Spectroscopy
Mass spectrometry and related ion spectroscopy techniques are essential for identifying the products of ion fragmentation and for studying the dynamics of their formation.
Negative Ion Mass Spectra of Acetaldehyde Fragmentation Products
Negative ion mass spectrometry of acetaldehyde reveals several anionic fragments. researchgate.net Studies have identified six distinct anionic products when acetaldehyde is subjected to electron impact. researchgate.net The primary fragments observed include CH₃⁻, O⁻, OH⁻, C₂H⁻, C₂HO⁻, and the parent dehydrogenated anion, CH₃CO⁻. rsc.orgresearchgate.netresearchgate.net The relative abundance of these fragments is dependent on the electron energy. researchgate.net The O⁻ anion (mass 16 amu) is typically the most intense peak in the spectrum. researchgate.net
Table 2: Anionic Fragmentation Products of Acetaldehyde Identified by Negative Ion Mass Spectrometry
| Mass (amu) | Anionic Fragment |
|---|---|
| 15 | CH₃⁻ |
| 16 | O⁻ |
| 17 | OH⁻ |
| 25 | C₂H⁻ |
| 41 | C₂HO⁻ |
| 43 | CH₃CO⁻ |
Data sourced from reference researchgate.net.
Dissociative Electron Attachment (DEA) Studies
Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy electron to form a temporary negative ion (TNI), which then fragments into a stable anion and one or more neutral radicals. aip.org DEA studies on acetaldehyde have shown that this process leads to the formation of the various anions listed in the section above (CH₃⁻, O⁻, OH⁻, C₂H⁻, C₂HO⁻, and CH₃CO⁻). rsc.orgresearchgate.net These fragments are produced through scattering resonances within an electron energy range of approximately 6 to 13 eV. rsc.orgresearchgate.net
The dynamics of the fragmentation can be inferred from the kinetic energy and angular distribution of the product ions. In the DEA of acetaldehyde, only the O⁻ fragment is formed with a significant kinetic energy distribution, which is indicative of a direct two-body dissociation process. rsc.orgresearchgate.net The other fragments, such as CH₃⁻, are produced with low kinetic energy. nih.govaip.org The low kinetic energy of most fragments suggests they are formed through processes involving the redistribution of internal energy or multiple fragmentation steps of the transient molecular anion. rsc.orgresearchgate.net For instance, the CH₃CO⁻ anion, though formed with very low kinetic energy, exhibits an anisotropic velocity distribution, indicating a preferential direction of H atom ejection relative to the incident electron beam. rsc.orgresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Adduct Characterization
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to identify and characterize adducts of acetaldehyde with various biomolecules. This method involves multiple stages of mass analysis, typically including the isolation of a specific ion, its fragmentation, and the analysis of the resulting fragments.
One significant application of MS/MS is in the study of DNA adducts formed by acetaldehyde. Acetaldehyde is known to react with deoxyguanosine (dGuo) in DNA to form adducts. nih.govresearchgate.net A primary adduct, N2-ethylidenedeoxyguanosine, is unstable at the nucleoside level but can be stabilized by reduction with sodium borohydride (B1222165) (NaBH3CN) to form N2-ethyldeoxyguanosine. nih.govnih.gov
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a commonly employed method for the sensitive and specific detection of these adducts in human tissues. nih.govresearchgate.netaacrjournals.org In this technique, DNA is first enzymatically hydrolyzed to its constituent nucleosides. nih.govresearchgate.net The resulting mixture is then analyzed by LC-ESI-MS/MS, often using selected reaction monitoring (SRM) to enhance specificity and sensitivity. nih.govnih.gov For instance, the transition of the protonated molecule [M+H]+ of N2-ethyldeoxyguanosine to a specific fragment ion is monitored. nih.govnih.gov The use of isotopically labeled internal standards, such as [15N5]N2-ethyl-dGuo, allows for accurate quantification. nih.govnih.gov
This methodology has been successfully applied to detect and quantify acetaldehyde-DNA adducts in human liver, leukocytes, and other tissues, providing valuable insights into the endogenous and exogenous sources of DNA damage. nih.govnih.govaacrjournals.org
Infrared and Vibrational Spectroscopy
Matrix Isolation Infrared Spectroscopy
Matrix isolation is an experimental technique where a chemical species is trapped within a solid, unreactive host material, typically a noble gas or nitrogen, at low temperatures. wikipedia.org This method allows for the detailed spectroscopic study of otherwise transient or highly reactive species. ifpan.edu.pl
In the context of acetaldehyde, matrix isolation infrared spectroscopy has been utilized to study its vibrational properties. researchgate.netresearchgate.net When acetaldehyde is isolated in inert gas matrices like argon (Ar), krypton (Kr), or nitrogen (N2), its infrared spectrum can be recorded and analyzed. researchgate.netresearchgate.net The choice of the host matrix can influence the vibrational features of the isolated molecule. For example, the C=O stretching fundamental band (ν4) of acetaldehyde shows a bifurcation in an argon matrix, which is not observed in krypton or nitrogen matrices. researchgate.net This phenomenon has been interpreted as a Fermi-diad resulting from host-guest interactions in the argon matrix. researchgate.net
Furthermore, matrix isolation has been instrumental in studying the formation of radical cations. For instance, X-ray radiolysis of a C2H2···CO complex in a noble gas matrix leads to the formation of several products, including the propynal radical (HCCCHO). dntb.gov.ua The technique has also been applied to investigate the infrared spectra of various heterocyclic compounds, with density functional theory (DFT) calculations aiding in the assignment of vibrational modes. uc.pt
Cryogenic Ion-Trap Vibrational Spectroscopy
Cryogenic ion-trap vibrational spectroscopy is a powerful method for obtaining the vibrational spectra of gas-phase ions. wiley.comnih.govresearchgate.net This technique often involves cooling ions to cryogenic temperatures within an ion trap and then using a tunable infrared laser to induce photodissociation. wiley.comnih.govaip.org The resulting fragment ions are detected, and their abundance is plotted as a function of the laser frequency to generate a vibrational spectrum.
This method has been applied to study the gas-phase reaction of the heteronuclear oxide cluster [VPO4]•+ with ethylene (B1197577) (C2H4), leading to the formation of acetaldehyde. wiley.comnih.gov By using cryogenic ion-trap vibrational spectroscopy, researchers were able to directly identify the formation of acetaldehyde spectroscopically. wiley.comnih.gov The experiments were conducted under multiple collision conditions at 150 K. wiley.comnih.gov
The technique often employs "messenger tagging," where a weakly bound, inert atom or molecule (like He or D2) is attached to the ion of interest. wiley.comaip.org When the ion absorbs an infrared photon, the messenger is ejected, and the depletion of the messenger-tagged ion signal is monitored. This approach allows for the acquisition of high-quality vibrational spectra. wiley.comaip.org
Assignment of Vibrational Frequencies (e.g., ν6, ν7, ν8 modes)
The assignment of vibrational frequencies for the acetaldehyde anion and its corresponding neutral radical is crucial for understanding their structure and bonding. High-resolution photoelectron spectroscopy of cryogenically cooled acetyl anions (CH3CO−) has provided precise measurements of several vibrational frequencies of the neutral acetyl radical. acs.orgnih.govberkeley.edu
Recent studies have reported the following vibrational frequencies for the neutral acetyl radical:
ν6: 1047 ± 3 cm⁻¹ acs.orgnih.govberkeley.edu
ν7: 834 ± 2 cm⁻¹ acs.orgnih.govberkeley.edu
ν8: 471 ± 1 cm⁻¹ acs.orgnih.govberkeley.edu
The ν8 mode corresponds to the CCO bending mode. berkeley.edu The measurement of the ν6 frequency was a significant recent advancement. acs.orgnih.govberkeley.edu These experimental values are often compared with theoretical calculations, such as those from ab initio methods, to confirm the assignments. acs.orgnih.gov
The vibrational spectra of acetaldehyde and its deuterated isotopologue, acetaldehyde-d1, have also been studied using infrared and Raman spectroscopy to aid in the assignment of vibrational modes. researchgate.netcdnsciencepub.com
Table 1: Experimentally Determined Vibrational Frequencies of the Neutral Acetyl Radical
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| ν6 | 1047 ± 3 | acs.orgnih.govberkeley.edu |
| ν7 | 834 ± 2 | acs.orgnih.govberkeley.edu |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ljmu.ac.uk It is a valuable tool for studying radical intermediates formed during chemical reactions.
In the context of acetaldehyde, EPR spectroscopy has been used to study the formation of acetyl and methyl radicals from its metabolism. nih.gov The oxidation of acetaldehyde by enzymes like xanthine (B1682287) oxidase can produce these radical species. nih.gov Spin trapping agents, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-(4-pyridyl 1-oxide)-N-t-butylnitrone (POBN), are often used to form more stable radical adducts that can be detected by EPR. nih.gov
The oxidation of acetaldehyde by biological oxidants like peroxynitrite and hydrogen peroxide (in the presence of iron(II)) has also been shown to produce methyl radicals, which were detected by EPR spin trapping. nih.gov Furthermore, EPR studies have been conducted on the acetaldehyde radical cation (CH3CHO•+) in neon matrices at cryogenic temperatures, providing insights into its structure. dntb.gov.ua
Formation Mechanisms of Acetaldehyde Anions in Diverse Environments
Gas-Phase Generation of Acetaldehyde (B116499) Anions
In the rarefied environment of the gas phase, acetaldehyde anions are primarily formed through high-energy processes involving electron interactions and the breakdown of larger molecules.
Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion, which then fragments into a stable anion and one or more neutral radicals. researchgate.net In the case of acetaldehyde (CH₃CHO), DEA is a significant channel for the formation of various anionic species. researchgate.netnist.gov This process is resonance-driven, meaning it occurs efficiently only within specific electron energy ranges. researchgate.net
Experimental studies using techniques like velocity map imaging have shown that DEA in acetaldehyde leads to a variety of anionic products. nist.gov The interaction of low-energy electrons with acetaldehyde molecules results in the formation of a temporary negative ion, which then dissociates into different fragments. nih.govnih.gov
Key Research Findings:
DEA in acetaldehyde produces a range of anionic products, including CH₃⁻, O⁻, OH⁻, C₂H⁻, C₂HO⁻, and CH₃CO⁻. researchgate.netnist.gov
These anions are typically formed through scattering resonances in the electron energy range of 6 to 13 eV. researchgate.netnist.gov
Among the products, the O⁻ ion is often formed with a measurable kinetic energy distribution, which suggests a two-body dissociation process. researchgate.netnist.gov
Other fragment ions generally have low kinetic energy distributions, indicating they are formed via multiple fragmentation steps of the transient molecular negative ion. nist.gov
| Anionic Product | Typical Electron Energy Range (eV) | Dissociation Characteristics |
|---|---|---|
| CH₃⁻ | 6 - 13 | Low kinetic energy, multiple fragmentation. nist.govnih.gov |
| O⁻ | 6 - 13 | Measurable kinetic energy, indicates a two-body process. researchgate.netnist.gov |
| OH⁻ | 6 - 13 | Low kinetic energy, multiple fragmentation. nist.gov |
| C₂H⁻ | 6 - 13 | Low kinetic energy, multiple fragmentation. nist.gov |
| C₂HO⁻ | 6 - 13 | Low kinetic energy, multiple fragmentation. nist.gov |
| CH₃CO⁻ | 6 - 13 | Very low kinetic energy. researchgate.netnist.gov |
Acetaldehyde anions can also be formed in the gas phase through the fragmentation of larger, more complex anionic precursors. This process involves the unimolecular dissociation of a larger anion, where the acetaldehyde anion is one of the resulting fragments. While specific experimental data on the fragmentation of the 2,3-epoxypropoxide anion to the acetaldehyde anion is not detailed in the available research, this pathway represents a theoretically plausible route for the formation of acetaldehyde anions from larger oxygen-containing organic anions in the gas phase.
The acetaldehyde enolate anion is a resonance-stabilized isomer of the acetaldehyde anion and is readily formed through proton transfer reactions. In the gas phase, this typically involves the reaction of acetaldehyde with a strong base. The acidity of the α-carbon (the carbon adjacent to the carbonyl group) in acetaldehyde makes it susceptible to deprotonation by a suitable base, yielding the enolate anion. elsevierpure.com
Theoretical studies using ab initio methods have investigated the energy profile for the proton transfer from acetaldehyde to a base, forming the acetaldehyde enolate. These reactions are fundamental in understanding the ion-molecule chemistry of aldehydes. The formation of an enolate from an aldehyde is a reversible reaction, with the equilibrium position depending on the relative acidities of the aldehyde and the conjugate acid of the base. elsevierpure.com
Enzymatic and Catalytic Pathways Involving Anionic Intermediates
In condensed phases, particularly in biological and industrial settings, the formation of species related to the acetaldehyde anion often proceeds via enzymatic or metal-catalyzed pathways, where anionic intermediates play a crucial role.
Enzymes can catalyze reactions that involve the formation of transient anionic intermediates. A notable example is acetylene (B1199291) hydratase, a tungsten-dependent enzyme that catalyzes the hydration of acetylene to acetaldehyde. The mechanism of this enzyme involves the activation of a water molecule by an anionic active site residue.
Key Research Findings on Acetylene Hydratase:
The active site of acetylene hydratase contains a tungsten ion and a crucial aspartate residue (Asp13).
The reaction mechanism proposes that the ionized Asp13 residue acts as a general base, deprotonating a water molecule.
This activated water (or hydroxide) then performs a nucleophilic attack on the acetylene substrate, which is bound to the tungsten center.
This attack leads to the formation of a vinyl anion intermediate, which is stabilized by its coordination to the metal.
The protonated aspartate then transfers a proton to this vinyl anion, leading to a vinyl alcohol intermediate, which subsequently tautomerizes to the final product, acetaldehyde. The metal center is essential for binding and activating the acetylene and stabilizing the anionic intermediates and transition states.
The synthesis of acetaldehyde is often achieved through metal-catalyzed reactions. These processes can involve intermediates with anionic character, particularly in the interaction between the organic substrate and the metal catalyst surface or complex.
Several industrial and laboratory-scale methods rely on metal catalysts:
Hydration of Acetylene: A historical method for acetaldehyde production involves the hydration of acetylene, a reaction catalyzed by mercury(II) salts. The mechanism involves the formation of a vinyl alcohol intermediate that tautomerizes to acetaldehyde.
Dehydrogenation of Ethanol: Ethanol can be dehydrogenated to acetaldehyde over various metal catalysts. Copper-based catalysts are particularly effective. Studies have shown that copper doped on activated carbon exhibits high catalytic activity and selectivity for this conversion. Other metals like nickel, cobalt, and cerium have also been investigated.
Oxidation of Ethylene (B1197577) (Wacker Process): A major industrial process for acetaldehyde production is the oxidation of ethylene using a catalyst system typically composed of palladium(II) chloride and copper(II) chloride.
Reactions with Metal Oxide Clusters: In the gas phase, heteronuclear oxide clusters containing metals like vanadium have been shown to react with molecules like ethylene to form acetaldehyde, demonstrating the role of metal centers in oxygen atom transfer reactions.
Hydroformylation and Carbonylation: While not direct routes to acetaldehyde, related processes like the hydroformylation of methanol and carbonylation reactions catalyzed by metal carbonyl complexes are fundamental in industrial aldehyde and carboxylic acid synthesis. For instance, nickel sulfide has been shown to catalyze the formation of acetaldehyde from acetylene and carbon monoxide in an aqueous solution.
| Process | Reactant(s) | Metal Catalyst | Reference |
|---|---|---|---|
| Hydration | Acetylene | Mercury(II) salts | |
| Dehydrogenation | Ethanol | Copper on activated carbon | |
| Oxidation (Wacker Process) | Ethylene | Palladium(II) chloride / Copper(II) chloride | |
| Hydration/Carbonylation | Acetylene, Carbon Monoxide | Nickel sulfide | |
| Oxygen Atom Transfer | Ethylene | Vanadium Phosphorus Oxide ([VPO₄]⁺) cluster |
Formation in Interstellar and Astro-chemical Environments
The formation of the acetaldehyde anion, ion(1-), in the vast, cold, and irradiated expanses of interstellar space is a complex process governed by the unique conditions of these environments. The primary pathways to its formation are intrinsically linked to the chemistry occurring on and within the icy mantles of dust grains that populate cold molecular clouds. These icy surfaces act as concentration points for molecules and as venues for reactions that are improbable in the gas phase. The presence of ionizing radiation, such as cosmic rays, creates a chemically active environment rich in radicals, ions, and crucial low-energy electrons, setting the stage for the formation of negative ions like the acetaldehyde anion.
Anion-Molecule Reactions in Cold Molecular Clouds
Anion-molecule reactions, where a pre-existing anion reacts with a neutral molecule to produce a new anion and a new neutral species, are a recognized class of reactions within astrochemical networks. However, specific, well-documented pathways for the direct formation of the acetaldehyde anion via anion-molecule reactions in cold molecular clouds are not prominently featured in the current scientific literature. Theoretical models often include various ionic reactions, but the efficiency and prevalence of a specific reaction such as X⁻ + Y → CH₃CHO⁻ + Z remains an area for further investigation. The formation of the neutral acetaldehyde precursor, on the other hand, is well-studied and can occur through surface reactions on interstellar grains, such as the combination of methyl (CH₃) and formyl (HCO) radicals.
Cosmic Ray-Driven Chemistry in Interstellar Ices
Interstellar ices, composed primarily of water, carbon monoxide, methanol, and other volatile species, are constantly bombarded by Galactic Cosmic Rays (GCRs). This energetic processing is a key driver of chemical complexity in cold molecular clouds.
When GCRs, which are high-energy protons and other atomic nuclei, penetrate the dense clouds, they interact with the ice mantles on dust grains. This interaction initiates a cascade of secondary electrons with a range of energies. Many of these electrons have very low kinetic energy and are highly effective at inducing chemical changes.
The impact of GCRs and their secondary electrons can lead to the dissociation of stable molecules within the ice, creating a high concentration of reactive radicals. Laboratory experiments using energetic irradiation as a proxy for GCRs on ice mixtures containing neutral acetaldehyde have demonstrated the formation of key radical species. Specifically, the processing of carbon monoxide–acetaldehyde (CO–CH₃CHO) ices leads to the barrierless recombination of the formyl (HĊO) radical with the acetyl (CH₃ĊO) radical uhmreactiondynamics.org. This illustrates that cosmic rays not only create the low-energy electrons necessary for anion formation but also actively process the neutral acetaldehyde precursor, contributing to a rich and dynamic chemical environment within the ice.
Table 1: Effects of Cosmic Ray Interactions with Interstellar Ices This table summarizes the primary outcomes of Galactic Cosmic Ray (GCR) bombardment on the icy mantles of interstellar dust grains.
| Effect | Description | Relevance to Anion Formation |
|---|---|---|
| Generation of Secondary Electrons | High-energy GCRs ionize molecules in the ice, producing a shower of lower-energy electrons. | Provides the necessary low-energy electrons for capture by neutral molecules to form anions. |
| Molecular Dissociation | Energetic particles break chemical bonds in stable ice components (e.g., H₂O, CO, CH₃CHO). | Creates a pool of highly reactive radicals and molecular fragments. |
| Radical Formation | Experiments show the formation of radicals like acetyl (CH₃ĊO) and formyl (HĊO) from ices containing acetaldehyde uhmreactiondynamics.org. | Contributes to overall chemical complexity and demonstrates active processing of the anion's neutral precursor. |
Radiative Electron Attachment in Astrophysical Contexts
The most direct mechanism for the formation of the acetaldehyde anion from its neutral precursor is electron attachment. In this process, a free, low-energy electron is captured by a neutral acetaldehyde molecule. The outcome of this event is highly dependent on the energy of the electron and the subsequent evolution of the newly formed, temporary negative ion ([CH₃CHO]⁻*).
Two primary pathways compete following the initial electron capture:
Dissociative Electron Attachment (DEA): The temporary negative ion is unstable and rapidly fragments into a smaller anion and one or more neutral radicals. Laboratory studies on electron attachment to acetaldehyde have shown that this is a significant channel. At certain electron energies, the process leads to the production of fragment ions such as CH₃⁻ researchgate.net. The acetaldehyde anion is considered a transient intermediate in these dissociation processes researchgate.netresearchgate.net.
Radiative Electron Attachment (REA): For a stable parent anion to form, the temporary negative ion must release its excess energy before it can dissociate. In the low-density conditions of interstellar space, this typically occurs through the emission of a photon. This process, known as radiative electron attachment ([CH₃CHO]⁻* → CH₃CHO⁻ + hν), is considered a crucial mechanism for the formation of stable molecular anions in astrophysical environments. The survival of the acetaldehyde anion and its potential for astronomical detection depend on the efficiency of this radiative stabilization pathway relative to the competing dissociation channels.
Table 2: Outcomes of Low-Energy Electron Attachment to Acetaldehyde (CH₃CHO) This table outlines the competing processes that occur when a low-energy electron interacts with a neutral acetaldehyde molecule.
| Process | Reaction | Products | Description |
|---|---|---|---|
| Radiative Electron Attachment (REA) | e⁻ + CH₃CHO → [CH₃CHO]⁻* → CH₃CHO⁻ + hν | Stable Acetaldehyde Anion, Photon | The temporary anion stabilizes by emitting a photon, leading to the formation of the parent anion. |
| Dissociative Electron Attachment (DEA) | e⁻ + CH₃CHO → [CH₃CHO]⁻* → CH₃⁻ + HCO | Methyl Anion, Formyl Radical | The temporary anion is unstable and fragments into smaller charged and neutral species researchgate.net. |
Reactivity and Reaction Dynamics of Acetaldehyde Anions
Nucleophilic Reactivity and Carbon-Carbon Bond Formation
The nucleophilic character of the acetaldehyde (B116499) enolate anion is central to its role in forming carbon-carbon bonds, a fundamental process in organic synthesis.
Aldol-Type Reactions Involving Acetaldehyde Enolate Anion
The aldol (B89426) reaction is a cornerstone of carbonyl chemistry, involving the nucleophilic addition of an enolate to an aldehyde or ketone. libretexts.orglibretexts.orgmasterorganicchemistry.com When acetaldehyde is treated with a base, it forms an enolate anion. brainly.commasterorganicchemistry.com This enolate can then attack the electrophilic carbonyl carbon of another acetaldehyde molecule. oxfordsciencetrove.compressbooks.pub The resulting product is a β-hydroxy aldehyde, commonly known as an aldol. libretexts.org This reaction is reversible, and the position of the equilibrium is influenced by the reaction conditions and the structure of the substrates. libretexts.orgvanderbilt.edu
The general mechanism for the base-catalyzed aldol reaction of acetaldehyde proceeds in three main steps:
Enolate formation: A base removes a proton from the α-carbon of acetaldehyde to form the nucleophilic enolate anion. libretexts.org
Nucleophilic attack: The enolate anion attacks the carbonyl carbon of a second acetaldehyde molecule, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org
Protonation: The alkoxide intermediate is protonated by a protic solvent to yield the final β-hydroxy aldehyde product. libretexts.orgmasterorganicchemistry.com
Under certain conditions, particularly with heating, the aldol addition product can undergo dehydration to form an α,β-unsaturated aldehyde. libretexts.org This subsequent elimination of a water molecule is often referred to as an aldol condensation. libretexts.org
Reactions with Carbonyl Compounds
The acetaldehyde enolate anion readily reacts with a variety of carbonyl compounds, not just another molecule of acetaldehyde. These reactions, known as crossed or mixed aldol reactions, can be synthetically useful if one of the carbonyl partners does not have α-hydrogens and thus cannot form an enolate itself. pressbooks.pub This prevents self-condensation and leads to a more controlled formation of a specific product. pressbooks.pub For instance, the reaction between the enolate of acetaldehyde and benzaldehyde, which lacks α-hydrogens, will primarily yield one crossed aldol product. pressbooks.pub
The reactivity of the carbonyl compound towards nucleophilic attack by the enolate is influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. libretexts.org
Reformatsky Condensations in the Gas Phase
The Reformatsky reaction traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgthermofisher.com The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org While typically conducted in solution, gas-phase studies have provided insights into the intrinsic reactivity of the species involved.
In the gas phase, base-initiated Reformatsky-type condensations have been observed. For example, the ester enolate anion, which shares structural similarities with the acetaldehyde enolate, reacts with acetaldehyde and acetone (B3395972) to form stable adducts. rsc.org These adducts can be studied using mass spectrometry techniques, which reveal characteristic fragmentation patterns indicative of a tetrahedral intermediate. rsc.org This suggests that the fundamental steps of the Reformatsky condensation, namely nucleophilic attack of an enolate on a carbonyl group, can occur in the absence of a solvent. The reaction can also be performed with other metals besides zinc, and has been expanded to include aza-versions using imines as the electrophilic partner. beilstein-journals.orgacs.org
Gas-Phase Ion-Molecule Reactions
Studying ion-molecule reactions in the gas phase provides a unique window into the intrinsic reactivity of ions without the complicating effects of solvent molecules. These studies have been crucial in understanding the fundamental principles governing the behavior of the acetaldehyde anion.
Proton Transfer Kinetics and Equilibria
Proton transfer is a fundamental chemical process, and the kinetics and equilibria of proton transfer involving the acetaldehyde anion have been investigated in the gas phase. These studies help to quantify the acidity of the α-proton of acetaldehyde and the stability of the resulting enolate anion. Ab initio studies have been conducted on the proton transfer from acetaldehyde to its enolate ion. acs.orgacs.org The kinetics of the oxidation of acetaldehyde by acid permanganate (B83412) has also been studied, with the reaction being first order with respect to the aldehyde, the oxidant, and the hydrogen ion. scispace.com
Nucleophilic Substitution Reactions (e.g., SN2 Reactions)
The acetaldehyde enolate anion is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom in nucleophilic substitution (SN2) reactions. acs.org In the gas phase, a notable preference for O-alkylation over C-alkylation is observed. nih.govacs.orgx-mol.com This is in contrast to solution-phase reactions where C-alkylation is often favored. acs.org
Computational studies on the gas-phase SN2 reaction between the acetaldehyde enolate anion and methyl fluoride (B91410) have been conducted to understand this preference. nih.govacs.orgx-mol.com These studies have determined the contributions of resonance and inductive effects to the activation barriers for both O-methylation and C-methylation. nih.govacs.orgx-mol.com
| Reaction Pathway | Resonance Contribution to Barrier (kcal/mol) | Inductive Contribution to Barrier (kcal/mol) |
| O-methylation | ~9.5 | ~1.7 |
| C-methylation | ~21.2 | ~4.2 |
| Data from computational studies on the gas-phase SN2 reaction of acetaldehyde enolate with methyl fluoride. nih.govx-mol.com |
The data clearly indicates that resonance effects play a dominant role in favoring O-methylation. acs.orgnih.gov The loss of resonance stabilization in the transition state is significantly greater for C-alkylation than for O-alkylation, thus making the activation barrier for C-alkylation higher. nih.govmorressier.com While inductive effects also contribute, their influence is less pronounced than that of resonance. nih.govx-mol.com The study of gas-phase SN2 reactions has been a subject of research for over five decades, providing deep insights into reaction dynamics and stereochemistry. nih.gov
Reactions with Molecular Oxygen and Radical Anions
The interaction of acetaldehyde and its corresponding anion with molecular oxygen and various radical anion species is complex and often proceeds through chain reactions involving multiple radical intermediates.
In the gas phase, the oxidation of acetaldehyde is accelerated by even trace amounts of oxygen. ije.ir The process involves the formation of peroxides, such as peracetic acid, which act as degenerate branching intermediates. ije.irije.ir These peroxides can decompose to generate more reactive free radicals, leading to a complex product mixture including H₂O, CO, CO₂, and various acids. ije.irije.ir
The acetaldehyde anion's reactivity is particularly evident in its interactions with specific radical anions. The superoxide (B77818) radical anion (O₂⁻), which can be formed by the one-electron reduction of molecular oxygen, reacts with acetaldehyde. nih.gov Studies in the ionic liquid 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethanesulfonyl)imide ([Bmpy][NTf₂]) show that acetaldehyde is a stronger protic species than water for reacting with the superoxide radical. nih.gov This interaction is part of a multi-step coupling reaction mechanism involving water, the superoxide radical, and acetaldehyde. nih.gov
Other radical species also feature prominently in the chemistry of acetaldehyde. The hydroxyl radical (•OH) reacts with acetaldehyde predominantly via H-atom abstraction from the aldehydic group to form an acetyl radical (CH₃C(O)•), rather than by direct formation of acetic acid. rsc.org This acetyl radical is a key intermediate; its decarbonylation can lead to the formation of a methyl radical (•CH₃). nih.gov The reaction of acetaldehyde with the hydroperoxyl radical (HO₂) in the gas phase has also been studied, showing a reversible association to form the CH₃CH(OH)O₂• radical. epa.gov In plasma environments, the decomposition of acetaldehyde is driven by oxidation by O and OH radicals. researchgate.net
Electrochemistry of Acetaldehyde Anions in Ionic Liquids
Ionic liquids (ILs) serve as unique media for electrochemical reactions due to their wide electrochemical windows, good ionic conductivity, and high thermal stability. rsc.orgmdpi.com They can stabilize reactive intermediates, including radical anions. rsc.org
The electrochemical behavior of acetaldehyde has been specifically studied in the hydrophobic, aprotic ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, [Bmpy][NTf₂]. nih.gov In this medium, the electrochemistry of acetaldehyde is intricately linked with that of ubiquitous species like oxygen and water. Cyclic voltammetry studies show that the one-electron reduction of oxygen produces the superoxide radical anion (O₂⁻). nih.gov This electrochemically generated superoxide then reacts with acetaldehyde. nih.gov
Furthermore, the presence of trace amounts of water in the ionic liquid was found to facilitate the electro-oxidation of acetaldehyde, following a mechanism similar to that observed in aqueous solutions. nih.gov A comprehensive reaction mechanism involving interplay between water, the superoxide radical, and acetaldehyde has been proposed, where the redox chemistry can be controlled by the applied electrode potential. nih.gov This work highlights how species often considered interferents (O₂ and H₂O) in ionic liquid electrochemistry can be utilized to develop innovative electrochemical sensing methods for volatile organic compounds like acetaldehyde. nih.gov
Isomerization and Decomposition Pathways of Acetaldehyde Anions
The acetaldehyde anion (enolate) is the conjugate base of both acetaldehyde (keto form) and its tautomer, vinyl alcohol (enol form). The stability and subsequent reactivity of the anion are linked to these forms. The keto-enol tautomerism equilibrium for neutral acetaldehyde heavily favors the keto form. libretexts.org Theoretical studies of the isomerization within a zeolite catalyst show that the zeolite provides a significant catalytic effect for the enolization reaction. acs.org
The acetaldehyde enolate anion itself is a stable species in the gas phase but can undergo electron loss. One decomposition pathway for the anion is autodetachment, where the electron is ejected, regenerating the neutral radical. Studies of the autodetachment dynamics of CH₂CHO⁻ have provided insight into the stability of the anion and its electronically excited states. acs.org
The decomposition of the neutral acetaldehyde molecule has been studied extensively and typically proceeds via two principal unimolecular pathways at high temperatures: a radical decomposition into a methyl radical and a formyl radical (CH₃CHO → •CH₃ + •CHO), and isomerization to vinyl alcohol. researchgate.net The ultimate products are often methane (B114726) and carbon monoxide. pearson.com The gas-phase decomposition follows a 3/2-order rate law with respect to acetaldehyde pressure. youtube.com The decomposition of the anion, while less characterized, is intrinsically linked to its electronic structure and the relative stability of the corresponding neutral radical.
Acetaldehyde Anions in Interstellar and Planetary Chemistry
Detection and Observational Evidence of Anionic Species in Space
The confirmed presence of negative ions in the ISM has been established through the detection of various carbon-chain anions, such as C₆H⁻, C₈H⁻, CN⁻, C₃N⁻, and C₅N⁻, primarily in the circumstellar envelope of the carbon-rich star IRC+10216 and in cold molecular clouds like the Taurus Molecular Cloud (TMC-1). aanda.orgacs.org These discoveries have confirmed that anion chemistry is an active component of astrochemical networks.
However, despite the ubiquity of its neutral precursor, there has been no definitive observational detection of the acetaldehyde (B116499) anion, in either its acetyl or enolate form, in any interstellar or circumstellar environment to date. The search for new interstellar anions is often guided by laboratory spectroscopy and theoretical calculations, which provide the precise frequencies needed for astronomical searches with radio telescopes. While neutral acetaldehyde has been identified in cold dust clouds, hot cores, and protostellar shocks, its deprotonated form remains unobserved. aanda.orgarxiv.org
Role as Precursors to Complex Organic Molecules (COMs)
Although undetected, acetaldehyde anions are theoretically important as reactive intermediates in the synthesis of larger COMs. Anions, particularly enolates, are powerful nucleophiles in organic chemistry and are expected to play a similar role in the unique environment of interstellar ices.
The formation of acetaldehyde and its enol tautomer, vinyl alcohol (CH₂CHOH), in interstellar ice analogues has been demonstrated in numerous laboratory studies. pnas.orgpnas.org These molecules can be synthesized through both "energetic" and "non-energetic" processing of simple ice mixtures. Energetic processing, which simulates the effects of cosmic rays, involves the irradiation of ices containing molecules like carbon monoxide, methane (B114726), or acetylene (B1199291), leading to the formation of radicals that recombine to form acetaldehyde and vinyl alcohol. pnas.orgaanda.org This cosmic-ray-driven, non-equilibrium chemistry can operate even at the frigid temperature of 10 K. pnas.org
Non-energetic pathways involve the addition of atoms and radicals, such as H and OH, to molecules like acetylene (C₂H₂) on the surface of ice grains at low temperatures. aanda.orgacs.org For example, experiments involving the co-deposition of C₂H₂, O₂, and H atoms have successfully produced acetaldehyde, vinyl alcohol, ketene, and ethanol. aanda.org While these studies focus on the formation of neutral molecules, the presence of the enol (vinyl alcohol) is significant for anion chemistry, as its deprotonation would form the acetaldehyde enolate anion. The hydrogenation of acetaldehyde on ice surfaces has also been studied, showing that it is a resilient molecule, with H-abstraction from the aldehyde group being the dominant process, which leads back to the acetyl radical (CH₃CO) and subsequent reformation of acetaldehyde. csic.es
Anionic species are key players in prebiotic chemical networks that may lead to the building blocks of life. The acetaldehyde enolate anion is a classic intermediate in carbon-carbon bond-forming reactions such as the aldol (B89426) addition, a fundamental step in building larger carbohydrates. Enols and their corresponding enolate anions are considered crucial in prebiotic sugar formation. rsc.org
Laboratory experiments simulating interstellar and cometary ices have shown that reactions central to prebiotic synthesis can occur in the solid phase at low temperatures. A notable example is the Strecker synthesis of amino acids. The first step towards synthesizing alanine (B10760859) involves the reaction of acetaldehyde with ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN). oup.com In ice mixtures containing these species, a competition arises between the formation of α-aminoethanol (from acetaldehyde and ammonia) and 2-hydroxypropionitrile (from acetaldehyde and HCN). oup.comoup.com The latter reaction is catalyzed by water and proceeds via nucleophilic attack of the cyanide anion (CN⁻) or by HCN itself on the carbonyl carbon of acetaldehyde. oup.com This demonstrates how an anion (CN⁻) can react with acetaldehyde in an astrophysically relevant context to form a precursor to an amino acid. Furthermore, reactions involving acetaldehyde, ammonia, and isocyanides have been proposed as pathways to form dinucleotides, highlighting the versatility of aldehydes in prebiotic networks that may involve anionic intermediates. acs.org
Theoretical Predictions for Spectroscopic Detection in Astrochemical Environments
The search for new molecules in the ISM, including anions, relies on accurate spectroscopic data from theoretical calculations and laboratory measurements. This data provides the precise transition frequencies that radio astronomers use to search for molecular signatures. For "Acetaldehyde, ion(1-)", theoretical predictions for its two main isomers, the acetyl anion (CH₃CO⁻) and the acetaldehyde enolate anion (CH₂CHO⁻), are crucial.
The acetaldehyde enolate anion (CH₂CHO⁻) is the more stable of the two isomers. It has been the subject of several high-resolution spectroscopic studies. Its planar structure is stabilized by conjugation, and it possesses a significant dipole moment, which is a prerequisite for detection via radio astronomy. aip.orgresearchgate.net Theoretical calculations and photodetachment spectroscopy have provided detailed information on its geometry and rotational constants. aip.org
| Parameter | Value | Reference |
|---|---|---|
| A (Rotational Constant) | 49019 MHz | aip.org |
| B (Rotational Constant) | 10214.3 MHz | aip.org |
| C (Rotational Constant) | 8449.6 MHz | aip.org |
| Electron Affinity (of CH₂CHO radical) | 1.824 eV | aip.org |
The acetyl anion (CH₃CO⁻) has been studied using high-resolution photoelectron spectroscopy of a cryogenically cooled sample. berkeley.edu This work provided a precise measurement of the electron affinity of the acetyl radical (CH₃CO), which corresponds to the electron binding energy of the anion. Vibrational frequencies for the neutral radical were also determined from the spectrum.
| Parameter | Value | Reference |
|---|---|---|
| Electron Affinity | 0.4352 eV | berkeley.edu |
| ν₆ (vibrational frequency) | 1047 cm⁻¹ | berkeley.edu |
| ν₇ (vibrational frequency) | 834 cm⁻¹ | berkeley.edu |
| ν₈ (vibrational frequency) | 471 cm⁻¹ | berkeley.edu |
This fundamental spectroscopic data is essential for guiding future observational searches for the acetaldehyde anion in its various forms within interstellar clouds and protoplanetary disks.
Advanced Methodological Approaches for Acetaldehyde Anion Research
Matrix Isolation Techniques for Reactive Species
Matrix isolation is an experimental method that involves trapping a guest species, such as an atom, molecule, or ion, within a rigid, unreactive host matrix at very low temperatures. wikipedia.org This technique is particularly valuable for studying reactive intermediates because it inhibits their diffusion and subsequent reactions, effectively increasing their lifetime for spectroscopic analysis. msu.ru Noble gases, especially argon and neon, are commonly used as the host material due to their chemical inertness and optical transparency. wikipedia.orgmdpi.com The combination of Fourier Transform Infrared (FTIR) and Electron Paramagnetic Resonance (EPR) spectroscopy is often employed to gain comprehensive information on the structure and properties of the isolated species. mdpi.com
The matrix isolation technique provides a powerful means to trap and study transient anions that are otherwise difficult to observe. wikipedia.org By codepositing a precursor molecule with a large excess of a noble gas onto a cryogenic window (typically cooled to 5-15 K), a solid matrix is formed that cages the species of interest. wikipedia.orgmsu.ru Reactive anions can be generated either before deposition or in situ through methods like irradiation. wikipedia.org
For acetaldehyde-related anions, this approach has been instrumental. Studies on the formylmethylene anion (HCCHO•⁻), an isomer of the acetaldehyde (B116499) anion, have been conducted by reacting atomic oxygen anions (O•⁻) with acetaldehyde. arizona.edu The resulting anionic products are mass-resolved and analyzed using photoelectron imaging, allowing for the determination of the electron affinity of triplet formylmethylene. arizona.edu Furthermore, photodetachment spectroscopy has been used to investigate the dipole-bound states of the acetaldehyde enolate anion, revealing discrete resonances that correspond to these states. aip.org
Charge exchange is a process where an ion collides with a neutral atom or molecule, resulting in the transfer of charge between the two particles. wikipedia.org This mechanism can be used as an ionization source in conjunction with matrix isolation techniques to generate ions for spectroscopic study. researchgate.netresearchgate.net
In the context of acetaldehyde, experiments have utilized argon resonance radiation to induce Ar(•+) charge exchange ionization. researchgate.netresearchgate.netrsc.org The resulting ionic products are then trapped in the argon matrix and analyzed, typically by FTIR spectroscopy. researchgate.netresearchgate.net This method allows for a comparison between the fragmentation patterns observed from charge exchange and those from other ionization methods like photoionization. researchgate.netresearchgate.net Studies have used this technique to assess how varying ion density affects the destruction of the acetaldehyde precursor and the yield of isolated products. researchgate.net While these particular studies focused on the fragmentation of the acetaldehyde cation, the charge exchange methodology is a viable approach for generating ions, including anions, for subsequent trapping and analysis in a low-temperature matrix.
Gas-Phase Ion Chemistry Techniques
Gas-phase studies are crucial for understanding the intrinsic properties and reactivity of ions, free from solvent or matrix effects. colorado.edu Several mass spectrometry-based techniques have been developed to measure the kinetics and thermodynamics of ion-molecule reactions at low pressures.
The flowing afterglow technique is a versatile method for studying ion-molecule reactions in the gas phase at thermal energies. cdnsciencepub.com In a typical setup, ions are generated in a flowing buffer gas (usually helium or hydrogen) and allowed to thermalize through collisions. cdnsciencepub.com A neutral reactant is then introduced downstream, and the resulting changes in ion signals are monitored with a mass spectrometer at the end of the flow tube. cdnsciencepub.com This allows for the determination of reaction rate constants and product branching ratios. colorado.educdnsciencepub.com
This method was used to measure the reaction of the hydroxide (B78521) anion (OH⁻) with acetaldehyde at 298 K. cdnsciencepub.com The primary reaction channels observed were proton transfer and solvation of the hydroxide anion. cdnsciencepub.com
Table 1: Flowing Afterglow Results for the Reaction of OH⁻ with Acetaldehyde
| Reactant Ion | Neutral Reactant | Observed Products | Rate Constant (k) in cm³ molecule⁻¹ s⁻¹ |
| OH⁻ | CH₃CHO | CH₂CHO⁻ + H₂O | 1.9 x 10⁻⁹ |
| OH⁻ | CH₃CHO | OH⁻(CH₃CHO) | Not explicitly quantified, but observed as a competing channel. |
This table is based on data from flowing afterglow measurements conducted at 298 K. cdnsciencepub.com
Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is renowned for its exceptionally high mass resolving power and mass accuracy. nih.govnationalmaglab.org In an FT-ICR instrument, ions are trapped inside a cell by strong magnetic and electric fields. mdpi.com A radio-frequency pulse excites the ions into a circular path (cyclotron motion), and the frequency of this motion, which is inversely proportional to the ion's mass-to-charge ratio, is detected to generate a mass spectrum. mdpi.com
FT-ICR has been employed to study acetaldehyde using resonance-enhanced multiphoton ionization (REMPI). nih.gov These experiments successfully obtained mass-selected REMPI spectra of acetaldehyde, demonstrating the technique's ability to trap and analyze ions produced from specific ionization processes. nih.gov The high resolution of FT-ICR is also critical in complex analyses, such as identifying acetaldehyde-derived adducts on proteins, where precise mass measurements are necessary to distinguish different modifications. researchgate.net This capability for high-precision mass analysis makes FT-ICR a powerful tool for identifying and characterizing acetaldehyde anions and their reaction products in complex chemical systems. nationalmaglab.org
Guided Ion Beam Mass Spectrometry (GIBMS) is an experimental technique used to study the dynamics of ion-molecule reactions as a function of collision energy. acs.orgacs.org In a GIBMS apparatus, a mass-selected ion beam is focused and guided into a reaction cell containing a neutral target gas at low pressure. The kinetic energy of the ions can be precisely controlled, allowing for the measurement of reaction cross-sections over a range of energies. acs.orgacs.org
This technique has been applied to investigate the reactivity of various anions with acetaldehyde. acs.orgacs.org For instance, the reactions of CN⁻ and C₃N⁻ with acetaldehyde have been studied, revealing proton transfer as a key reaction channel. acs.orgacs.org For the reaction between CN⁻ and acetaldehyde, the proton transfer was found to be endothermic, with a measured threshold. acs.org
Table 2: Guided Ion Beam Mass Spectrometry Findings for Anion-Acetaldehyde Reactions
| Reactant Ion | Neutral Target | Primary Reaction Channel | Reaction Type | Experimental Threshold (Center of Mass) |
| CN⁻ | CH₃CHO | Proton Transfer | Endothermic | 0.63 ± 0.25 eV |
This table presents data from a guided ion beam mass spectrometry study on the reactivity of anions with acetaldehyde. acs.org
Additionally, GIBMS has been used to probe the interaction of metal cations, such as Na⁺, with acetaldehyde through threshold collision-induced dissociation, yielding data on bond energies. researchgate.net
Ab Initio Molecular Dynamics Simulations
Ab initio molecular dynamics (AIMD) has emerged as a powerful tool for investigating the dynamics of the acetaldehyde anion, particularly in the context of its formation through low-energy electron attachment to acetaldehyde. nih.govaip.org This computational method allows for the simulation of the dissociation dynamics of the temporary negative ions formed during these processes. nih.govaip.org
In a combined experimental and simulation study, the dissociation dynamics of temporary negative ions of acetaldehyde, formed by low-energy electron attachment, were investigated using anion velocity map imaging and AIMD simulations. nih.govaip.org The simulations were performed using the atom-centered density matrix propagation (ADMP) method. aip.org Quasiclassical trajectories were initiated in the Franck-Condon region to mimic the vertical attachment of an electron to the neutral acetaldehyde molecule at various initial internal energies of the temporary negative ion. aip.org
These simulations have been instrumental in qualitatively clarifying the fragmentation processes. nih.govaip.org For instance, AIMD simulations helped to understand the production of slow CH₃⁻ fragments following electron attachment to the acetaldehyde molecule. nih.gov The simulations indicated that this is a rapid, two-body dissociation process where internal energy is redistributed within the anion before the bond cleavage occurs. nih.gov Furthermore, a novel cascade dissociation pathway was proposed for the formation of slow O⁻ ions from the dissociative electron attachment to ethanol, which proceeds through a dehydrogenated acetaldehyde anion intermediate, [CH₃CHO]⁻. nih.govaip.org
It is important to note that while quantum scattering theories can accurately describe the initial vertical electron attachment, they are often not feasible for simulating the subsequent complex dissociation processes in polyatomic molecules. aip.orgaip.org AIMD, on the other hand, provides valuable insights into these dissociation dynamics, especially in regions away from the initial Franck-Condon point where the coupling between the discrete anionic state and the electron continuum becomes weaker. aip.org
Cryogenic Ion-Trap Spectroscopy with Electronic Structure Calculations
Cryogenic ion-trap spectroscopy represents a significant advancement in the experimental study of anions like the acetaldehyde anion. By cooling the anions to cryogenic temperatures, typically around 5 K, their vibrational and rotational states are significantly populated in the lowest levels. berkeley.edu This leads to a dramatic improvement in spectral resolution, enabling the detailed investigation of the anion's electronic and vibrational structure. berkeley.eduescholarship.org This technique is often coupled with high-resolution photoelectron spectroscopy, such as slow electron velocity-map imaging (SEVI), and is referred to as cryo-SEVI. berkeley.edu
In cryo-SEVI experiments, anions are generated, mass-selected, and then guided into a cryogenic ion trap where they are cooled through collisions with a buffer gas. berkeley.edu The cooled anions are then subjected to photodetachment by a laser, and the kinetic energy and angular distribution of the ejected electrons are measured with high precision. berkeley.edu
Recent cryo-SEVI studies on the acetyl anion (CH₃CO⁻), a form of the acetaldehyde anion, have yielded highly refined data. escholarship.orgchemrxiv.org These experiments have provided a more precise value for the electron affinity of the acetyl radical and have resolved new vibronic structures. chemrxiv.org The high resolution of the photoelectron spectrum allowed for the observation of a significant vibrational progression in the CCO bending mode. escholarship.org
The interpretation of these complex experimental spectra is heavily reliant on complementary electronic structure calculations. researchgate.net Ab initio and density functional theory (DFT) calculations are used to predict the geometric structures, vibrational frequencies, and electron affinities of both the anion and the corresponding neutral species. utah.eduresearchgate.net For instance, self-consistent field (SCF) calculations have been used to explore the conformational landscape of the acetaldehyde enolate anion, revealing a planar structure stabilized by conjugation. researchgate.net The combination of experimental data with theoretical calculations allows for confident assignment of the observed spectral features. chemrxiv.orgresearchgate.net
A notable application of this combined approach is the use of infrared photodissociation (IRPD) spectroscopy in a cryogenic ion trap. researchgate.netnih.gov In these experiments, the vibrational spectrum of the ion is obtained by irradiating it with a tunable infrared laser and monitoring the fragmentation of a weakly bound "messenger" atom (like He or D₂) that has been attached to the ion. researchgate.net This technique has been used to spectroscopically identify the formation of acetaldehyde as a product in gas-phase reactions. researchgate.netnih.gov
Q & A
Q. How can acetaldehyde be quantitatively distinguished from other aldehydes or ketones in complex mixtures?
To distinguish acetaldehyde in mixtures, researchers employ Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) with reagent ions like H₃O⁺ and NO⁺. The method relies on differential ion-molecule reactions:
- H₃O⁺ reacts via proton transfer, producing m/z 45 signals proportional to total acetaldehyde and ethylene oxide concentrations.
- NO⁺ generates m/z 43 signals specific to acetaldehyde via hydride ion transfer (Eqn 4a).
Linear combination of these datasets corrects for cross-sensitivity . For aqueous or biological samples, LC-HRESIMS with UV/Vis detection identifies acetaldehyde adducts by tracking ion peaks that increase/decrease post-treatment (e.g., in wine matrices) .
Q. What experimental protocols are used to study acetaldehyde’s reactivity in condensation reactions?
Crossed aldol condensation with aldehydes (e.g., benzaldehyde) involves:
- Enolate formation : Deprotonation of acetaldehyde’s α-hydrogens using NaOH or similar bases.
- Nucleophilic attack : The enolate attacks the carbonyl carbon of the second aldehyde (e.g., benzaldehyde), forming a β-hydroxyaldehyde intermediate.
- Dehydration : Acidic or thermal conditions eliminate water to yield α,β-unsaturated aldehydes (e.g., cinnamaldehyde). Kinetic studies monitor intermediate stability via NMR or IR spectroscopy .
Q. How does acetaldehyde interact with common laboratory reagents, and what safety precautions are necessary?
Acetaldehyde reacts violently with strong acids/bases , oxidizing agents (e.g., peroxides), and amines , leading to explosive polymerization. Experimental protocols must:
- Avoid trace metals (e.g., iron) that catalyze unintended redox reactions.
- Use inhibitors like hydroquinone to suppress radical-driven oxidation during UV-C treatments .
Advanced Research Questions
Q. How can contradictions in temporal concentration profiles of acetaldehyde and its precursors (e.g., ethanol) be resolved?
In pharmacokinetic studies, acetaldehyde peaks preceding ethanol (its metabolic precursor) may arise from:
- Microbial interference : Upper-airway microbes metabolize ethanol independently, skewing breathalyzer data.
- Analytical error : High measurement uncertainty (e.g., 41% error in early timepoints) or CO₂ interference in breath gas chromatography. Validation requires parallel assays (e.g., blood vs. breath sampling) and microbial profiling .
Q. What advanced spectroscopic techniques elucidate the stability and resonance behavior of acetaldehyde ion(1−)?
Electron attachment studies reveal two H⁻ ion formation resonances at 6.5 eV and 9.2 eV. The 6.5 eV resonance is a shape resonance stabilized by the CH₃ group’s hydrogen atoms, confirmed via momentum imaging and dissociative electron attachment experiments. Computational modeling (DFT or ab initio) further validates the resonance’s dependence on molecular geometry .
Q. How do reversible binding interactions affect acetaldehyde quantification in dynamic systems like fermenting wine?
Acetaldehyde forms reversible adducts with SO₂ , phenolics , and thiols , complicating free-concentration measurements. Methodological solutions include:
Q. What strategies mitigate acetaldehyde’s interference in ethylene oxide quantification for environmental monitoring?
Using OH⁻ reagent ions in SIFT-MS isolates ethylene oxide (m/z 59) from acetaldehyde (m/z 43) with <0.5% cross-sensitivity. Validation involves spiking dry zero-air matrices with 500 ppbv acetaldehyde and confirming ethylene oxide signals remain below 50 ppbv. CO₂ suppression protocols (e.g., pre-scrubbing) are critical for breath or ambient air samples .
Q. How does acetaldehyde selectivity impact catalytic pathways in ethanol-to-olefin conversion?
In ethanol conversion over zeolite catalysts, high acetaldehyde selectivity correlates with Brønsted acid site density and pore structure. Regression analysis of yield data reveals:
- Ethanol conversion and acetaldehyde selectivity follow linear trends (R² > 0.9), while C4 olefin selectivity requires qualitative analysis due to low fitting (R² < 0.5).
- Secondary factors (e.g., co-fed water) modulate acetaldehyde’s role as a reaction intermediate .
Methodological Notes
- Data Validation : Always cross-validate SIFT-MS or GC results with orthogonal techniques (e.g., NMR for condensation products).
- Error Mitigation : For temporal profiling, use high-sampling-frequency sensors to reduce measurement uncertainty .
- Matrix Complexity : In biological or environmental samples, account for reversible adducts and competing reactions during calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
